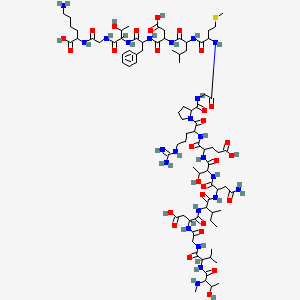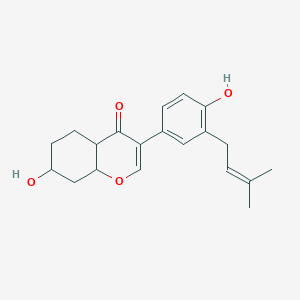
quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Once the indole core is prepared, the next step involves the introduction of the quinolin-8-yl group. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of a Lewis acid catalyst.
The final step in the synthesis involves the introduction of the 2-fluoropentyl group and the carboxylate ester. This can be achieved through a nucleophilic substitution reaction, where the indole core is reacted with a suitable fluorinated alkyl halide in the presence of a base, followed by esterification with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as analgesia, anti-inflammation, and modulation of neurotransmitter release. The specific molecular targets and pathways involved may vary depending on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:
JWH-018: Another indole-based synthetic cannabinoid with similar receptor binding properties.
AM-2201: A fluorinated synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the quinoline moiety and the 2-fluoropentyl group
Propiedades
Número CAS |
2365471-10-7 |
|---|---|
Fórmula molecular |
C23H21FN2O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3 |
Clave InChI |
UICLYSQZTBGUIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)
![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)




![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)

![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)

